Polyoxin d

Catalog No.
S602130
CAS No.
22976-86-9
M.F
C17H23N5O14
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyoxin d

CAS Number

22976-86-9

Product Name

Polyoxin d

IUPAC Name

1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

Molecular Formula

C17H23N5O14

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1

InChI Key

JPFWJDMDPLEUBD-ITJAGOAWSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O

Synonyms

polyoxin D, polyoxin D zinc salt, polyoxorim

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O

Fungicidal Properties and Mode of Action:

Polyoxin D is a naturally occurring antibiotic produced by the soil bacterium Streptomyces cacaoi var. asoensis. Scientific research has primarily focused on its fungicidal properties. Polyoxin D acts by inhibiting the synthesis of chitin, a major component of fungal cell walls. It achieves this by competitively binding to the enzyme chitin synthetase, preventing it from incorporating N-acetylglucosamine (GlcNAc) subunits into the growing chitin chain []. This disrupts cell wall formation and ultimately hinders fungal growth and development [].

Research Applications in Plant Pathology:

Due to its specific mode of action targeting fungi, Polyoxin D has been extensively studied in plant pathology research. Scientists have investigated its effectiveness against various plant pathogenic fungi, including those causing rice blast disease, sheath blight, and brown patch disease on turfgrass [, ]. Research has also explored its potential for controlling fungal diseases in fruits and vegetables, such as apple scab and citrus canker [].

Research on Resistance Development:

One crucial aspect of research involving Polyoxin D is the potential development of resistance in fungal populations. Studies have investigated the mechanisms by which fungi develop resistance to this fungicide. This research is crucial for informing strategies for sustainable use of Polyoxin D and preventing the emergence of resistant fungal strains [].

Polyoxin D is a naturally occurring antibiotic compound produced by the soil bacterium Streptomyces cacaoi var. asoensis. It is primarily recognized for its antifungal properties, particularly against phytopathogenic fungi. The compound functions by inhibiting chitin synthesis in fungal cell walls, making it an effective agent in agricultural applications as a fungicide. Polyoxin D is often formulated as a zinc salt to enhance its solubility and stability in various environmental conditions, allowing for prolonged effectiveness on plant surfaces .

  • Binding: Polyoxin D binds competitively to the active site of chitin synthetase, preventing the natural substrate (N-acetylglucosamine) from binding [].
  • Inhibition: With the active site blocked, chitin synthetase cannot synthesize chitin, a crucial component of the fungal cell wall [].
  • Cell Wall Disruption: Without a proper cell wall, the fungus becomes susceptible to osmotic pressure and ultimately dies [].

Polyoxin D acts as a competitive inhibitor of chitin synthetase, an enzyme crucial for the biosynthesis of chitin, a key structural component of fungal cell walls. The mechanism of action involves the inhibition of the incorporation of uridine diphosphate-N-acetylglucosamine into chitin, leading to weakened cell walls and eventual fungal cell death. The inhibition is characterized by a competitive relationship with uridine diphosphate-N-acetylglucosamine, with a dissociation constant (KiK_i) of approximately 1.40×106 M1.40\times 10^{-6}\text{ M} for polyoxin D .

Polyoxin D exhibits significant antifungal activity, particularly against species such as Neurospora crassa and Cochliobolus miyabeanus. Its ability to inhibit chitin synthesis directly correlates with its effectiveness in preventing fungal growth. In laboratory studies, polyoxin D has been shown to induce protoplast-like structures in fungi, indicating its role in disrupting normal cell wall formation . Additionally, polyoxin D demonstrates low toxicity in laboratory animals, posing minimal risk to non-target organisms when used according to label directions .

The synthesis of polyoxin D occurs through controlled fermentation using Streptomyces cacaoi var. asoensis. This process involves cultivating the microorganism under specific conditions that promote the production of polyoxin D. Following fermentation, the compound is extracted from the culture broth and typically formulated as a zinc salt to enhance its solubility and stability .

Polyoxin D is primarily utilized as a fungicide in agricultural settings. It is effective against various plant pathogens and is commonly applied to turf, fruits, and vegetables. The compound's formulation as polyoxin D zinc salt allows for effective management of fungal diseases without significant residual effects after application. It is also noted for its low toxicity profile, making it suitable for use in environments where human exposure is likely .

Research on interaction studies involving polyoxin D has highlighted its specificity in targeting chitin synthetase without adversely affecting other metabolic pathways in plants or animals. The compound's degradation products are generally non-toxic and do not accumulate significantly in the environment. Studies indicate that polyoxin D can break down rapidly when exposed to sunlight or alkaline conditions, further minimizing ecological risks associated with its use .

Several compounds exhibit antifungal properties similar to those of polyoxin D. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
EchinocandinInhibits glucan synthesis in fungal cell wallsEffective against Candida and Aspergillus species; used primarily in medical settings
CaspofunginInhibits β-glucan synthaseUsed for systemic fungal infections; less effective against Cryptococcus
TriclosanDisrupts bacterial fatty acid synthesisBroad-spectrum antimicrobial; concerns over resistance development
AzolesInhibit ergosterol synthesisWidely used antifungals; potential for resistance development
Fusarium spp. metabolitesVarious mechanisms including inhibition of DNA/RNA synthesisProduced by fungi; can have toxic effects on humans

Polyoxin D's specificity for chitin synthetase distinguishes it from these compounds, which target different components of fungal biology. Its low toxicity and environmental safety further enhance its appeal as a biopesticide in agricultural practices .

XLogP3

-7.5

UNII

A2468O1N7D

Related CAS

33401-46-6 (zinc salt)

Wikipedia

1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid

Dates

Modify: 2023-08-15
Draelos et al. Cryptic phosphorylation in nucleoside natural product biosynthesis. Nature Chemical Biology, doi: 10.1038/s41589-020-00656-8, published online 30 November 2020

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